molecular formula C16H34BrNO B8539046 2-Hydroxy-N,N-dimethyl-N-octylcyclohexan-1-aminium bromide CAS No. 52304-01-5

2-Hydroxy-N,N-dimethyl-N-octylcyclohexan-1-aminium bromide

Cat. No. B8539046
M. Wt: 336.35 g/mol
InChI Key: BMWXKXFLDPRWOV-UHFFFAOYSA-M
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Patent
US04040813

Procedure details

A solution comprising 5 g of 2-dimethylamino-1-cyclohexanol, 10 g of 1-bromooctane and 5 ml of dimethylformamide was heated in a glass pressure bottle at about 95° for 16 hours. p-Xylene (25 ml) was added and the solution was concentrated at 60° using a film evaporator to remove dimethylformamide as its azeotrope with xylene. A second 25 ml portion of p-xylene was added and the azeotrope distilled until the residue was free of volatile material. This residue was dissolved in water, and the aqueous solution was extracted five times with diethyl ether. The aqueous solution was then concentrated under reduced pressure to give (2-hydroxycyclohexyl)(dimethyl)octylammonium bromide, a clear amorphous gum.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:10])[CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[OH:9].[Br:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].CN(C)C=O>CC1C=CC(C)=CC=1>[Br-:11].[OH:9][CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH:3]1[N+:2]([CH3:10])([CH3:1])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN(C1C(CCCC1)O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrCCCCCCCC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a glass pressure bottle at about 95° for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated at 60°
CUSTOM
Type
CUSTOM
Details
a film evaporator
CUSTOM
Type
CUSTOM
Details
to remove dimethylformamide as its azeotrope with xylene
ADDITION
Type
ADDITION
Details
A second 25 ml portion of p-xylene was added
DISTILLATION
Type
DISTILLATION
Details
the azeotrope distilled until the residue
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted five times with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous solution was then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Br-].OC1C(CCCC1)[N+](CCCCCCCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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